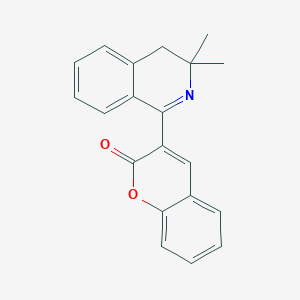

3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one

Description

3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one (CAS: 667427-75-0) is a coumarin derivative featuring a fused dihydroisoquinoline moiety substituted with two methyl groups at the 3-position. Its molecular formula is C₂₂H₂₁NO₄, with a molecular weight of 363.41 g/mol. This compound, also designated as TRPC6-PAM-C20, acts as a selective positive allosteric modulator of the TRPC6 ion channel. It induces Ca²⁺ influx in TRPC6-expressing HEK cells with an EC₅₀ of 2.37 μM and enhances OAG-induced platelet aggregation . Its structural rigidity and lipophilic dihydroisoquinoline substituent likely contribute to its pharmacokinetic profile and target specificity.

Properties

CAS No. |

663930-72-1 |

|---|---|

Molecular Formula |

C20H17NO2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

3-(3,3-dimethyl-4H-isoquinolin-1-yl)chromen-2-one |

InChI |

InChI=1S/C20H17NO2/c1-20(2)12-14-8-3-5-9-15(14)18(21-20)16-11-13-7-4-6-10-17(13)23-19(16)22/h3-11H,12H2,1-2H3 |

InChI Key |

OIMSGYTYUKJLEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4OC3=O)C |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Tandem Annulation

A pivotal method for constructing the chromen-2-one core involves copper-catalyzed multicomponent reactions. In a study by ACS Omega, a three-component system utilizing benzo[d]isoxazoles, terminal alkynes, and sulfonyl azides generated 4-amino-4H-chromen-2-one imines via a Kemp elimination-driven mechanism. While the target compound lacks the amino-imine moiety, this methodology provides a template for chromenone synthesis. The reaction proceeds through in situ formation of sulfonylketenimines, which undergo [4 + 2] cycloaddition with the ring-opened cyanophenol intermediate.

Key Reaction Parameters

-

Catalyst: CuBr (10 mol%)

-

Base: Triethylamine (2 equiv)

-

Solvent: Dichloromethane (DCM)

This approach emphasizes chemo- and regioselectivity but requires adaptation to incorporate the 3,3-dimethyl-3,4-dihydroisoquinoline unit.

Diazo Transfer and Cyclization Approaches

Synthesis of Isoquinoline Precursors

The Royal Society of Chemistry (RSC) outlines a diazo transfer protocol for generating heterocyclic intermediates. For example, 3-(chlorosulfonyl)benzoic acid reacts with sodium azide and potassium carbonate to form 3-(azidosulfonyl)benzoic acid, a diazo precursor. Subsequent coupling with substrates like 1,3-dimethylbarbituric acid yields diazo carbonyl compounds, which can undergo cyclization to form dihydroisoquinoline derivatives.

Representative Procedure

-

Diazo Transfer :

-

Cyclization :

-

Acid-mediated cyclization of diazo intermediates generates the 3,4-dihydroisoquinoline scaffold.

-

Coupling with Chromenone Derivatives

Post-cyclization, the dihydroisoquinoline unit is coupled with a preformed chromen-2-one. The RSC method employs chloroform/water biphasic conditions for extracting intermediates, followed by recrystallization (e.g., from ethanol) to isolate products.

Comparative Analysis of Synthetic Routes

*Theoretical projection based on analogous reactions.

Mechanistic Insights and Scalability

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one exhibit significant anticancer properties. A study highlighted the synthesis of various derivatives that showed promising results against different cancer cell lines. For instance, some analogs demonstrated IC50 values as low as 10.5 μM, indicating potent activity against specific cancer targets such as the VEGFR-2 kinase .

Antioxidant Properties

The chromenone structure is known for its antioxidant capabilities. Compounds in this class have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. Research has documented that chromones possess significant antioxidant activity due to their ability to donate hydrogen atoms or electrons .

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects. Isoquinoline derivatives are often associated with neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to their ability to modulate neurotransmitter systems and protect neuronal cells from apoptosis.

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for further functionalization, making it suitable for creating complex molecules used in pharmaceuticals and agrochemicals.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound with various biological targets. These studies help in understanding its mechanism of action at the molecular level and guide the design of more potent derivatives .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated various derivatives against cancer cell lines | Some compounds showed IC50 values < 15 μM |

| Antioxidant Activity Research | Assessed radical scavenging abilities | Significant antioxidant activity was observed |

| Neuroprotective Potential Study | Investigated effects on neuronal cells | Indicated protective effects against apoptosis |

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Comparison with Similar Chromen-2-one Derivatives

Structural and Functional Diversity

Chromen-2-one (coumarin) derivatives exhibit diverse pharmacological activities depending on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Pharmacological Comparison

Pharmacological Profiles

- TRPC6 Modulator (Target Compound) : Demonstrates specificity for TRPC6 channels, making it a candidate for cardiovascular and renal diseases .

- Glycycoumarin: Broad anti-inflammatory effects, suppressing NO, IL-6, and PGE₂ in macrophages at micromolar concentrations .

- Nrf2 Activator (Pyridinylsulfonyl Derivative) : Mitigates pulmonary oxidative stress by activating the Nrf2 pathway, with efficacy demonstrated in vivo .

- Antibacterial Derivatives: 4-Hydroxy-3-acetylcoumarin derivatives exhibit activity against S. aureus and E.

Physicochemical Properties

Structure-Activity Relationships (SAR)

- Rigidity vs. Flexibility: The dihydroisoquinoline moiety in the target compound imposes conformational restraint, possibly enhancing receptor binding compared to flexible substituents (e.g., glycycoumarin’s prenyl chain).

- Electron-Withdrawing Groups : Chloro (5b) and trifluoromethyl groups (Nrf2 activator) increase electrophilicity, influencing redox activity and target interactions .

- Heterocyclic Substituents : Thiazole () and imidazole () rings introduce hydrogen-bonding sites, altering target selectivity.

Biological Activity

3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one, also known as a chromenone derivative, has garnered attention for its potential biological activities. This compound exhibits a unique structure that combines isoquinoline and chromene moieties, which are known to possess various pharmacological properties.

- IUPAC Name : this compound

- Molecular Formula : C22H21NO4

- Molecular Weight : 363.41 g/mol

- CAS Number : 667427-75-0

Antioxidant Activity

Chromone derivatives are recognized for their antioxidant properties. Studies have indicated that compounds with similar structures can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Enzyme Inhibition

Recent research has focused on the inhibitory effects of chromenone derivatives on key enzymes:

- Monoamine Oxidase (MAO) : This compound has shown potential as an inhibitor of MAO A and B. Inhibition of these enzymes is significant in treating depression and neurodegenerative diseases. For instance, related compounds have demonstrated IC50 values around 1 μM against MAO A and varying selectivity for MAO B .

| Compound | Enzyme Target | IC50 (μM) |

|---|---|---|

| 3-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-chromen-2-one | MAO A | ~1.0 |

| 3-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-chromen-2-one | MAO B | ~0.5 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in tumor cells, potentially through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways .

Study on Neuroprotective Effects

A study evaluated the neuroprotective effects of chromenone derivatives in a model of oxidative stress-induced neuronal injury. The results indicated that these compounds could significantly reduce neuronal cell death and enhance cell viability through antioxidant mechanisms .

Cancer Cell Line Testing

Another investigation assessed the cytotoxicity of this compound against multiple cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results showed dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Q & A

Q. Optimization Strategy :

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Solvent Polarity | Low (DCM) to moderate (EtOH) | Higher polarity improves solubility of polar intermediates |

| Reaction Time | 6–24 hours | Prolonged time may increase side reactions |

| Catalyst Loading | 5–10 mol% KI | Excess catalyst can complicate purification |

Reference synthetic protocols for related chromen-2-one derivatives, such as microwave-assisted methods for improved efficiency .

What analytical techniques are critical for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and dihydroisoquinoline ring conformation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C22H21NO4, MW 363.41) .

- HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Advanced Tip : Combine X-ray crystallography (if crystals are obtainable) with SHELXL refinement for unambiguous structural confirmation .

How is the biological activity of this compound assessed, particularly its TRPC6 modulation?

Basic Research Question

Q. Experimental Design :

- Use fluorescent dyes (e.g., Fluo-4 AM) for real-time Ca2+ imaging.

- Include negative controls (TRPC6-knockout cells) to confirm specificity.

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced TRPC6 activity?

Advanced Research Question

Key Modifications :

Q. Methodology :

Synthesize analogs with systematic substituent variations.

Test in TRPC6 Ca2+ flux assays and compare EC50 values.

Use molecular docking to predict interactions with TRPC6’s allosteric sites .

What computational approaches are used to model the compound’s interaction with TRPC6?

Advanced Research Question

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding to TRPC6’s transmembrane domain .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

Validation : Cross-validate docking results with mutagenesis studies (e.g., alanine scanning of predicted binding residues).

How can researchers resolve contradictions in reported biological data across different assay systems?

Advanced Research Question

Case Example : Discrepancies in EC50 values may arise from:

Q. Resolution Strategy :

Standardize assay protocols (e.g., cell passage number, buffer pH).

Use orthogonal assays (e.g., electrophysiology for direct channel activity measurement).

What challenges arise during scale-up synthesis, and how are they addressed?

Advanced Research Question

Common Issues :

Q. Scale-Up Tips :

- Transition from batch to flow chemistry for exothermic reactions.

- Monitor reaction progress via in-line FTIR or Raman spectroscopy.

How is X-ray crystallography applied to determine the compound’s solid-state structure?

Advanced Research Question

Workflow :

Crystallization : Use vapor diffusion with DCM:methanol (1:1) .

Data Collection : Synchrotron radiation (λ = 0.8–1.0 Å) for high-resolution datasets.

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

Example : Similar dihydroisoquinoline derivatives achieved R-factors <0.05 using SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.